molecular formula C14H16N4O3 B2804521 tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate CAS No. 2219376-00-6

tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B2804521
CAS No.: 2219376-00-6
M. Wt: 288.307
InChI Key: KGGQGHPSJVWXGN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(5-formyl-1-pyridin-2-ylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)17-10-8-16-18(11(10)9-19)12-6-4-5-7-15-12/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGQGHPSJVWXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of pyridin-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with tert-butyl isocyanate under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or pyridines.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

The pyrazole ring structure is known for its anticancer potential. Compounds containing the 1H-pyrazole moiety have been documented to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. Notably, several drugs derived from pyrazole structures are already in clinical use, such as pazopanib and crizotinib, which target specific oncogenic pathways .

Recent studies have indicated that derivatives of tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate can inhibit tumor growth by targeting multiple cancer-related pathways, including topoisomerase II and EGFR . The compound's ability to induce apoptosis in cancer cells has also been highlighted in various research findings.

2. Antimicrobial Activity

Beyond anticancer properties, this compound has shown promise as an antimicrobial agent. Pyrazole derivatives are recognized for their effectiveness against a range of bacterial and fungal pathogens. For instance, studies have reported moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for the development of anti-inflammatory drugs .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, with IC50 values comparable to established anticancer agents .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, with MIC values ranging from 100 to 250 μg/mL .

Mechanism of Action

The mechanism by which tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations in Pyrazole and Pyrimidine Derivatives

Compound A : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Groups : Fluorine (electron-withdrawing), hydroxy (-OH), pyrimidine ring.
  • Comparison: Reactivity: The fluorine atom increases electronegativity and metabolic stability compared to the formyl group in the main compound. Applications: Likely used in kinase inhibitors due to pyrimidine’s prevalence in drug discovery.
Compound B : tert-Butyl N-[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
  • Key Groups : Boronic ester, chloro substituent.
  • Comparison :
    • Reactivity : Boronic esters facilitate Suzuki-Miyaura cross-couplings, unlike the formyl group.
    • Applications : Used in biaryl synthesis for pharmaceuticals .

Structural Complexity: Bicyclic and Polycyclic Systems

Compound C : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • Key Groups : Bicyclo[2.2.2]octane, triisopropylsilyl (TIPS), chloro.
  • Comparison: Synthesis: Requires organometallic reagents (n-BuLi) and anhydrous conditions . Applications: The rigid bicyclic framework may improve target binding affinity in drug candidates. Solubility: Hydrophobic TIPS group reduces aqueous solubility compared to the pyridinyl group in the main compound .

Halogenated Derivatives and Their Reactivity

Compound D : 8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS : 1935349-92-0
  • Key Groups : Bromo, fluoro, carboxylic acid.
  • Comparison :
    • Reactivity : Bromo serves as a leaving group for nucleophilic substitution, contrasting with the formyl group’s electrophilic nature.
    • Applications : Intermediate for functionalized heterocycles in drug discovery .

Boronic Ester-Containing Analogues

Compound E : 5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid
  • Applications : Used in Example 75 () for Suzuki couplings to construct complex biaryl scaffolds.
  • Comparison :
    • The main compound’s formyl group is less versatile in cross-couplings but more reactive toward amines/hydrazines .

Biological Activity

tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate is a chemical compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.3 g/mol
  • Predicted Boiling Point : 416.2 ± 35.0 °C
  • Density : 1.25 ± 0.1 g/cm³
  • pKa : 12.54 ± 0.70

These properties indicate a stable structure conducive to various chemical reactions and biological interactions .

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structural components allow it to bind effectively, potentially modulating their activity and leading to various biological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies suggest that derivatives of pyrazole compounds, including this one, have shown promising antimicrobial properties. They may inhibit the growth of bacteria and fungi by targeting essential metabolic processes .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that compounds similar to this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Study 1: Antimicrobial Targeting

A study investigated the use of pyrazole derivatives as inhibitors of Pantothenate synthetase (PS), a potential target for new antimicrobial agents against Mycobacterium tuberculosis. The results showed that modifications to the pyrazole ring could enhance inhibitory activity, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of pyrazole derivatives revealed that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may similarly modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
tert-butyl (5-chloro-pyrazine)StructureAntimicrobial
tert-butyl (5-methyl-pyrazole)StructureAnticancer
tert-butyl (5-cyano-pyrazole)StructureAnti-inflammatory

This table illustrates the diversity among similar compounds and highlights how structural variations can influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React 1-(pyridin-2-yl)-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC .
  • Route 2 : Functionalize pre-synthesized pyrazole intermediates via formylation using DMF/POCl₃ (Vilsmeier-Haack reaction) followed by carbamate protection.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry (1:1.2 amine:chloroformate ratio) to maximize yield. Use HPLC to assess purity (>95% target compound) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the formyl group (δ 9.8–10.2 ppm in 1^1H NMR) and pyridine ring protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.3 for C₁₅H₁₈N₄O₃) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability Tests :

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via LC-MS; the carbamate group is prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C recommended for storage) .

Advanced Research Questions

Q. How does the formyl group influence reactivity in nucleophilic addition or cross-coupling reactions?

  • Mechanistic Insights :

  • The formyl group acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents or hydrazines).
  • In Suzuki-Miyaura coupling, the pyridine ring may coordinate with palladium catalysts, while the formyl group remains inert if protected .
    • Contradiction Analysis : Conflicting reports on formyl reactivity in acidic media can be resolved by comparing steric effects from the tert-butyl group .

Q. What computational methods can predict reaction pathways for derivatizing this compound?

  • DFT Modeling :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Simulate transition states for carbamate hydrolysis using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. How can biological activity assays be designed to evaluate its potential as a kinase inhibitor?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2 or EGFR) and ATP-competitive probes.
  • Cellular Uptake : Measure intracellular concentrations in HeLa cells via LC-MS/MS after 24-hour exposure .

Q. What strategies resolve contradictions in reported yields for pyrazole-carbamate syntheses?

  • Case Study :

  • If Route A yields 60% (literature) vs. 40% (lab), analyze byproduct formation via GC-MS. Adjust base strength (e.g., switch from Et₃N to DBU) to suppress side reactions .

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